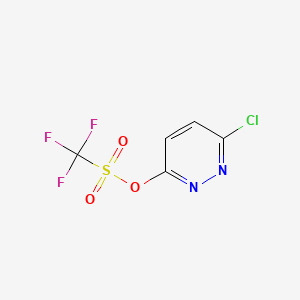
6-Chloropyridazin-3-yl trifluoromethanesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-クロロピリダジン-3-イル トリフルオロメタンスルホネートは、分子式C5H2ClF3N2O3S 、分子量262.59 g/mol の化合物です 。これは、さまざまな化学合成や研究用途で使用される複素環式ビルディングブロックです。
準備方法
6-クロロピリダジン-3-イル トリフルオロメタンスルホネートの調製には、いくつかの合成ルートがあります。 一般的な方法の1つは、6-クロロピリダジンを制御された条件下でトリフルオロメタンスルホン酸無水物と反応させることです 。この反応は通常、中間体の安定性を確保するために、不活性雰囲気と低温が必要です。工業生産方法は、この反応を最適化された条件でスケールアップして、より高い収率と純度を実現する場合があります。
化学反応の分析
6-クロロピリダジン-3-イル トリフルオロメタンスルホネートは、次のようなさまざまな化学反応を起こします。
置換反応: トリフルオロメタンスルホネート基が他の求核剤に置き換わる求核置換反応に参加できます。
酸化と還元: この化合物は酸化と還元反応を受けることができますが、特定の条件と試薬は目的の結果によって異なります。
カップリング反応: これは、他の複素環式化合物とのカップリング反応で、より複雑な構造を形成するために頻繁に使用されます.
これらの反応で一般的に使用される試薬には、水素化ナトリウムなどの塩基、ジメチルホルムアミドなどの溶媒、パラジウム錯体などの触媒が含まれます。これらの反応から生成される主な生成物は、使用される特定の反応物と条件によって異なります。
科学研究への応用
6-クロロピリダジン-3-イル トリフルオロメタンスルホネートには、いくつかの科学研究への応用があります。
化学: これは、さまざまな複素環式化合物や医薬品の合成におけるビルディングブロックとして使用されます。
生物学: この化合物は、生物活性分子の開発や生化学研究におけるプローブとして使用されます。
科学的研究の応用
6-Chloropyridazin-3-yl trifluoromethanesulfonate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the development of biologically active molecules and as a probe in biochemical studies.
Industry: The compound is used in the production of specialty chemicals and advanced materials.
作用機序
6-クロロピリダジン-3-イル トリフルオロメタンスルホネートの作用機序は、化学反応における求電子剤として作用する能力に関係しています。これは求核剤と相互作用して、新しい化学結合を形成することができます。関与する分子標的と経路は、特定の用途と反応で使用される反応物の性質によって異なります。
類似化合物の比較
6-クロロピリダジン-3-イル トリフルオロメタンスルホネートは、次のような他の類似化合物と比較できます。
6-クロロピリダジン: 6-クロロピリダジン-3-イル トリフルオロメタンスルホネートの合成における前駆体。
トリフルオロメタンスルホン酸無水物: この化合物の調製に使用されます。
その他のピリダジン誘導体: これらの化合物は、類似の化学的特性と用途を共有していますが、特定の官能基と反応性において異なります
6-クロロピリダジン-3-イル トリフルオロメタンスルホネートのユニークな点は、トリフルオロメタンスルホネート基にあることで、他のピリダジン誘導体と比較して、異なる反応性と安定性を備えています。
類似化合物との比較
6-Chloropyridazin-3-yl trifluoromethanesulfonate can be compared with other similar compounds, such as:
6-Chloropyridazine: A precursor in the synthesis of this compound.
Trifluoromethanesulfonic Anhydride: Used in the preparation of the compound.
Other Pyridazine Derivatives: These compounds share similar chemical properties and applications but differ in their specific functional groups and reactivity
The uniqueness of this compound lies in its trifluoromethanesulfonate group, which imparts distinct reactivity and stability compared to other pyridazine derivatives.
特性
IUPAC Name |
(6-chloropyridazin-3-yl) trifluoromethanesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClF3N2O3S/c6-3-1-2-4(11-10-3)14-15(12,13)5(7,8)9/h1-2H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTXNBUMAPNUZKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1OS(=O)(=O)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClF3N2O3S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.60 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-Isopropylimidazo[1,2-b]pyridazin-6-amine](/img/structure/B12509362.png)
methyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12509370.png)

![2-[2-amino-3-(3-fluorophenyl)propyl]isoindole-1,3-dione;hydrochloride](/img/structure/B12509380.png)
![N-[2-(diphenylphosphanyl)-1-[2-(diphenylphosphanyl)-4,5-dimethoxyphenyl]ethyl]-2-methylpropane-2-sulfinamide](/img/structure/B12509382.png)
![{4-[(tert-butoxycarbonyl)oxy]-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidin-2-yl}acetic acid](/img/structure/B12509390.png)
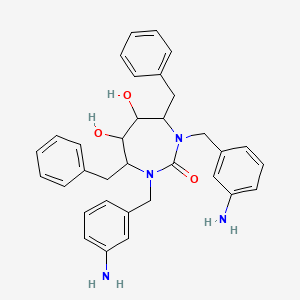
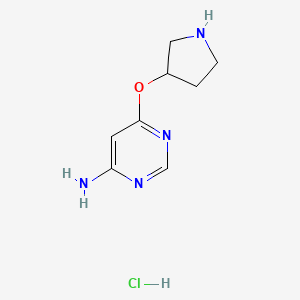
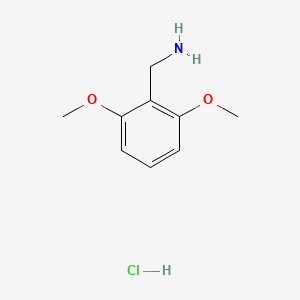
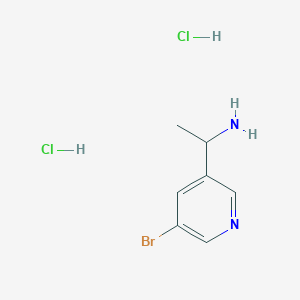
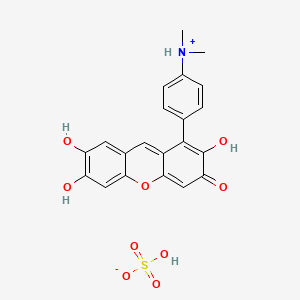
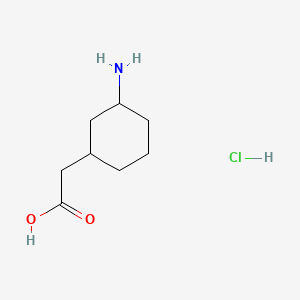
![3-(4-chlorophenyl)-6-[4-(trifluoromethyl)piperidin-1-yl]quinazoline-2,4(1H,3H)-dione](/img/structure/B12509441.png)
![1-[1-(2-Aminoacetyl)pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid](/img/structure/B12509448.png)
